molecular formula C23H19ClN4O3S B3008345 3-(2-chlorophenyl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide CAS No. 361167-10-4

3-(2-chlorophenyl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide

Cat. No.: B3008345
CAS No.: 361167-10-4
M. Wt: 466.94
InChI Key: JSPVBUQHHARGRT-UHFFFAOYSA-N
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Description

This compound is a heterocyclic carboxamide featuring a thieno[3,4-c]pyrazole core substituted with a 4-methoxyphenyl group at position 2 and linked via an amide bond to a 5-methylisoxazole-4-carboxamide moiety bearing a 2-chlorophenyl substituent. The chlorophenyl and methoxyphenyl groups may enhance target binding and solubility, respectively, while the isoxazole ring contributes to electronic stabilization .

Properties

IUPAC Name

3-(2-chlorophenyl)-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN4O3S/c1-13-20(21(27-31-13)16-5-3-4-6-18(16)24)23(29)25-22-17-11-32-12-19(17)26-28(22)14-7-9-15(30-2)10-8-14/h3-10H,11-12H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSPVBUQHHARGRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=C4CSCC4=NN3C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-chlorophenyl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C19H19ClN4O3S\text{C}_{19}\text{H}_{19}\text{Cl}\text{N}_{4}\text{O}_{3}\text{S}

This structure features multiple functional groups that contribute to its biological activity, including a thieno[3,4-c]pyrazole core and an isoxazole moiety.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

  • Anticancer Activity
    • Several studies have demonstrated the cytotoxic effects of similar pyrazole derivatives against various cancer cell lines. For instance, compounds with similar structural motifs have shown IC50 values ranging from 0.01 µM to 42.30 µM against MCF7, NCI-H460, and A549 cell lines .
    • The compound's structure suggests potential inhibition of key cancer-related pathways, including Aurora-A kinase and CDK2, which are critical for cancer cell proliferation and survival.
  • Anti-inflammatory Properties
    • Pyrazole derivatives have been recognized for their anti-inflammatory properties. The 3-(2-chlorophenyl) substituent may enhance the compound's ability to inhibit inflammatory mediators .

Study 1: Anticancer Efficacy

A study conducted by Bouabdallah et al. evaluated a series of pyrazole derivatives against Hep-2 and P815 cancer cell lines. The results indicated significant cytotoxic potential with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively . This suggests that compounds structurally related to our target compound may exhibit similar or enhanced efficacy.

Study 2: Mechanistic Insights

Research by Sun et al. focused on the inhibition of CDK2 by pyrazole derivatives, reporting IC50 values as low as 0.95 nM for certain compounds . This highlights the potential of our target compound to disrupt cell cycle regulation in cancer cells.

Data Tables

The following table summarizes the biological activities reported for various pyrazole derivatives related to our target compound:

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound AMCF70.01CDK2 Inhibition
Compound BNCI-H4600.03Aurora-A Kinase Inhibition
Compound CA54926Cytotoxicity via apoptosis
Target CompoundVariousTBDPotential inhibition of multiple kinases

Comparison with Similar Compounds

Key Structural Differences

The compound’s closest analogs differ in substituent patterns and core heterocycles. Examples include:

N-[2-(4-Fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide (CAS 1020048-57-0) : Replaces the 2-chlorophenyl group with a 4-fluorophenyl moiety. Substitutes the isoxazole ring with a furan-carboxamide. The fluorine atom’s electronegativity may alter binding kinetics, while the furan’s reduced aromaticity could decrease metabolic stability compared to isoxazole.

2-(3-tert-Butyl-4-hydroxyphenoxy)-N-(4-chloro-3-((4-(3,4-dimethoxyphenyl)diazenyl-5-oxo-1-(2,4,6-trichlorophenyl)-4h-pyrazol-3-yl)amino)phenyl)tetradecanamide : Features a diazenyl-pyrazole core with bulky tert-butyl and trichlorophenyl groups.

1-(2-Chloro-5-nitrophenyl)sulfonyl-N-(4,5-dihydro-1,3-thiazol-2-yl)piperidine-4-carboxamide (CAS 775312-89-5) :

  • Utilizes a sulfonyl-piperidine-thiazole scaffold.
  • The nitro group introduces strong electron-withdrawing effects, which may influence reactivity and bioavailability.

Comparative Physicochemical Properties

Property Target Compound 4-Fluorophenyl Furan Analog tert-Butyl/Dimethoxyphenyl Analog
Core Structure Thienopyrazole + Isoxazole Thienopyrazole + Furan Pyrazole + Aliphatic Chain
Aromatic Substituents 2-Chlorophenyl, 4-Methoxyphenyl 4-Fluorophenyl 3,4-Dimethoxyphenyl, Trichlorophenyl
Polar Groups Methoxy, Amide Amide Hydroxyl, Amide, Nitro
Predicted logP ~3.5 (moderate lipophilicity) ~3.0 ~6.8 (highly lipophilic)
Solubility Moderate (methoxy enhances) Low (furan reduces polarity) Very Low (long aliphatic chain)

Analytical Techniques for Structural Elucidation

  • X-ray Crystallography : SHELX software is widely used to determine crystal structures of such compounds, revealing intermolecular interactions (e.g., hydrogen bonds between amide groups).

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